molecular formula C11H10Cl2N2O3 B14392242 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate CAS No. 88015-96-7

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate

Katalognummer: B14392242
CAS-Nummer: 88015-96-7
Molekulargewicht: 289.11 g/mol
InChI-Schlüssel: NMUDLCUABMEDIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamate esters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
  • ®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Uniqueness

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Eigenschaften

CAS-Nummer

88015-96-7

Molekularformel

C11H10Cl2N2O3

Molekulargewicht

289.11 g/mol

IUPAC-Name

(5-oxopyrrolidin-3-yl) N-(3,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H10Cl2N2O3/c12-6-1-7(13)3-8(2-6)15-11(17)18-9-4-10(16)14-5-9/h1-3,9H,4-5H2,(H,14,16)(H,15,17)

InChI-Schlüssel

NMUDLCUABMEDIH-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)OC(=O)NC2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.